Furan, 5-bromo-2,3-dihydro- (9CI)
Description
“Furan, 5-bromo-2,3-dihydro- (9CI)” (CAS RN: 124602-95-5) is a brominated dihydrofuran derivative with the molecular formula C₄H₅BrO and a molecular weight of 148.987 g/mol . Its structure features a partially saturated furan ring, where the 2,3-positions are hydrogenated, and a bromine atom is substituted at the 5-position. This compound is cataloged under ChemSpider ID 24204053 and MDL number MFCD28123612, indicating its relevance in synthetic chemistry and material science . The partial saturation of the furan ring reduces aromaticity, altering reactivity compared to fully unsaturated furans, which is critical for applications in pharmaceuticals, agrochemicals, or fluorescent probes .
Properties
CAS No. |
124602-95-5 |
|---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.987 |
IUPAC Name |
5-bromo-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2 |
InChI Key |
LJCAZTLIYVNZLX-UHFFFAOYSA-N |
SMILES |
C1COC(=C1)Br |
Synonyms |
Furan, 5-bromo-2,3-dihydro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 5-bromo-2,3-dihydro- (9CI) can be achieved through several methods. One common approach involves the bromination of 2,3-dihydrofuran using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of Furan, 5-bromo-2,3-dihydro- (9CI) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Furan, 5-bromo-2,3-dihydro- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated furan derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild bases (e.g., sodium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, oxidized furan compounds, and fully saturated furan analogs .
Scientific Research Applications
Furan, 5-bromo-2,3-dihydro- (9CI) has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of Furan, 5-bromo-2,3-dihydro- (9CI) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The bromine atom at the 5-position plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Fluorescence and Aromatic Stacking
A key study compared “Furan, 5-bromo-2,3-dihydro- (9CI)” (referred to as 9CI in ) with derivatives containing different fluorophores. Compounds with smaller aromatic systems (e.g., benzene rings in 3 and 4 ) showed negligible fluorescence, while 9CI and analog 5 (both containing anthracene-based fluorophores) exhibited strong fluorescent signals due to their larger conjugated systems. This highlights the necessity of extended π-systems for fluorescence in DNA-binding applications .
| Compound | Fluorophore | Fluorescence Response (with DNA) | Key Finding |
|---|---|---|---|
| 9CI | Anthracene | High | Large stacking surface enhances fluorescence |
| 3 | Benzene | Low/None | Small π-system limits signal |
| 5 | Anthracene | High | Positional substitution retains activity |
NMR Spectral Distinctions in Furan Derivatives
emphasizes structural validation via NMR. For example, the coupling constant ¹J = 180.8 Hz for the furan =CH group in dihydrofurans confirms ring formation. However, 9CI’s α-carbon chemical shifts (Table V in ) deviate from typical furan derivatives, likely due to bromine’s electron-withdrawing effect and ring saturation. Comparatively, non-brominated analogs like 7c show upfield shifts for α-carbons, underscoring bromine’s deshielding impact .
Halogen-Substituted Dihydrobenzofurans
The difluoro analog 5,7-Difluoro-2,3-dihydrobenzo[b]furan (CAS RN: 175203-20-0) shares a similar dihydrofuran core but incorporates fluorine at the 5,7-positions. Fluorine’s electronegativity and smaller atomic radius reduce steric hindrance compared to bromine, making this compound more reactive in nucleophilic substitutions. This contrast is critical for designing kinase inhibitors or agrochemicals where halogen size dictates target binding .
Functionalized Derivatives
lists brominated dihydrobenzofurans like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS RN: 281678-73-7), which shares the dihydrofuran backbone but includes a formyl group. The aldehyde functionality enables further derivatization (e.g., Schiff base formation), expanding utility in catalysis or polymer chemistry compared to the parent bromofuran .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
